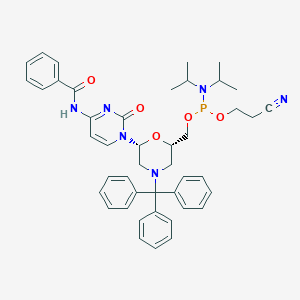
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. This compound is a phosphorite monomer, which means it plays a crucial role in the formation of phosphorodiamidate linkages in nucleic acid structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the protection of the morpholino ring and the benzoylation of the nitrogen atom. The trityl group is introduced to protect the nitrogen atom during the synthesis process. The phosphoramidite group is then added to the 5’-position of the morpholino ring .
Industrial Production Methods
Industrial production of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with other nucleophiles to form phosphorodiamidate linkages .
Common Reagents and Conditions
Common reagents used in these reactions include activators such as tetrazole or its derivatives, which facilitate the coupling of the phosphoramidite group with the nucleophile. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products
The major products formed from these reactions are oligonucleotides with phosphorodiamidate linkages, which are more stable and resistant to enzymatic degradation compared to natural phosphodiester linkages .
Aplicaciones Científicas De Investigación
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is widely used in the synthesis of modified oligonucleotides for various scientific research applications. These include:
Chemistry: Used in the synthesis of stable oligonucleotide analogs for studying nucleic acid interactions and mechanisms
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and regulation
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mecanismo De Acción
The mechanism of action of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target sequences, thereby improving their efficacy in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Trityl-N4-benzoyl-morpholino-C-3’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 3’-position.
N-Trityl-N4-benzoyl-morpholino-C-2’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 2’-position
Uniqueness
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is unique due to its specific positioning of the phosphoramidite group at the 5’-position, which provides distinct advantages in the synthesis of oligonucleotides with enhanced stability and binding properties .
Propiedades
Fórmula molecular |
C44H49N6O5P |
|---|---|
Peso molecular |
772.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1 |
Clave InChI |
BUAVHKSBQVLXPP-SKSUEDBOSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


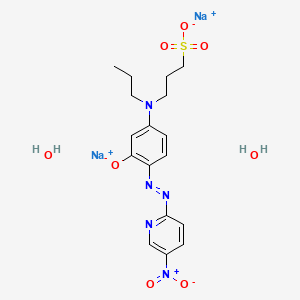

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
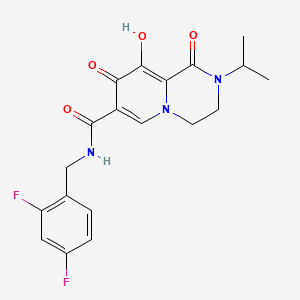
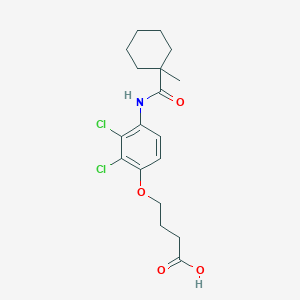
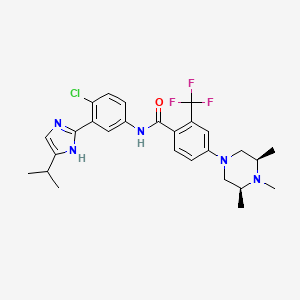
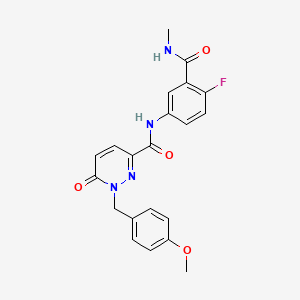
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
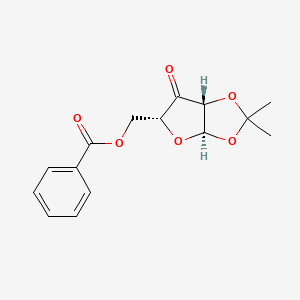
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
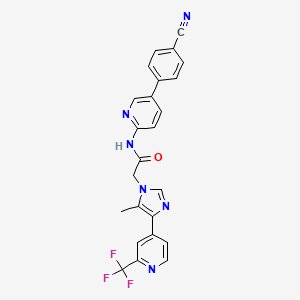

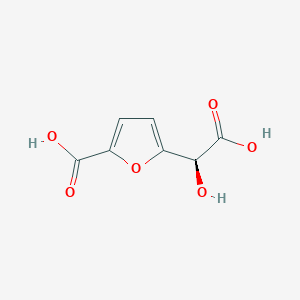
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
